2,3-Difluoro-6-sulfophenylmethanol
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Overview
Description
2,3-Difluoro-6-sulfophenylmethanol is an organic compound with the molecular formula C7H6F2O4S It is characterized by the presence of two fluorine atoms, a sulfonic acid group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-sulfophenylmethanol typically involves the introduction of fluorine atoms and a sulfonic acid group onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The sulfonic acid group can be introduced via sulfonation using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-sulfophenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium or copper.
Major Products Formed
Oxidation: Formation of 2,3-Difluoro-6-sulfobenzaldehyde or 2,3-Difluoro-6-sulfobenzophenone.
Reduction: Formation of 2,3-Difluoro-6-sulfonylphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-6-sulfophenylmethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-sulfophenylmethanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, while the sulfonic acid group can increase its solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorophenylmethanol: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.
2,3-Difluoro-4-sulfophenylmethanol: Similar structure but with the sulfonic acid group in a different position, affecting its reactivity and applications.
2,3-Difluoro-6-methylphenylmethanol: Contains a methyl group instead of a sulfonic acid group, leading to different chemical behavior.
Uniqueness
2,3-Difluoro-6-sulfophenylmethanol is unique due to the combination of fluorine atoms and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and solubility, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H6F2O4S |
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Molecular Weight |
224.18 g/mol |
IUPAC Name |
3,4-difluoro-2-(hydroxymethyl)benzenesulfonic acid |
InChI |
InChI=1S/C7H6F2O4S/c8-5-1-2-6(14(11,12)13)4(3-10)7(5)9/h1-2,10H,3H2,(H,11,12,13) |
InChI Key |
MZTNISUNABCOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CO)S(=O)(=O)O |
Origin of Product |
United States |
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